

4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine

basic properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B6156173

[Get Quote](#)

An In-Depth Technical Guide to the Basic Properties of **4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine**

Abstract

This technical guide provides a comprehensive analysis of **4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine**, a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug discovery. As a functionalized pyrazolopyridine, it serves as a "privileged scaffold" due to its structural analogy to endogenous purines, making it a versatile starting point for the development of targeted therapeutics. This document details its core physicochemical properties, outlines a representative synthetic pathway, explores its chemical reactivity and derivatization potential, and discusses its established role as a key building block for potent biological inhibitors. The content herein is intended for researchers, chemists, and drug development professionals seeking a foundational understanding of this important molecule.

Introduction to the Pyrazolo[4,3-c]pyridine Scaffold

The pyrazolo[4,3-c]pyridine core is a fused bicyclic heterocycle that has garnered substantial attention in pharmaceutical research. Its structural resemblance to purine bases allows it to effectively mimic these structures and interact with a wide array of biological targets, particularly the ATP-binding sites of kinases.^[1] This inherent bio-isosterism has established the scaffold as a "privileged" structure in medicinal chemistry, capable of serving as a foundation

for libraries of compounds with diverse biological activities.[1] Derivatives of this core have been successfully developed as potent inhibitors for various therapeutic targets, demonstrating activities that span anti-inflammatory, antiviral, antimicrobial, and antitumor applications.[2][3] The subject of this guide, **4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine**, is a particularly valuable intermediate. The methyl group at the N-1 position enhances metabolic stability and modulates solubility, while the chlorine atom at the C-4 position provides a crucial reactive handle for further molecular elaboration and optimization.

Core Physicochemical Properties

The utility of a chemical scaffold in a drug discovery program is fundamentally linked to its physicochemical properties. These parameters influence its solubility, membrane permeability, metabolic stability, and overall suitability for development into a therapeutic agent.



Chemical structure of 4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine

Table 1: Key Identifiers and Physicochemical Properties

Property	Value	Source
IUPAC Name	4-chloro-1-methylpyrazolo[4,3-c]pyridine	[4]
CAS Number	1289014-47-6	[4]
Molecular Formula	C ₇ H ₆ ClN ₃	[4] [5]
Molecular Weight	167.59 g/mol	[4]
SMILES	<chem>CN1C2=C(C=N1)C(=NC=C2)C</chem> <chem>I</chem>	[5] [6]
InChIKey	HLLABXSVPSGYEO- UHFFFAOYSA-N	[4] [5]
Predicted XlogP	1.5	[4] [5]
TPSA	30.7 Å ²	[4]
Hydrogen Bond Donors	0	-
Hydrogen Bond Acceptors	2	-

| Rotatable Bonds | 0 [\[7\]](#) |

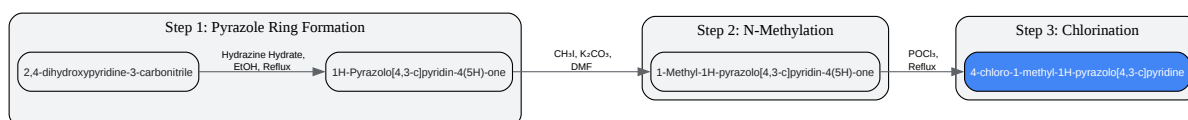
The predicted XlogP value of 1.5 suggests a favorable balance between hydrophilicity and lipophilicity, a key aspect for oral bioavailability. The absence of hydrogen bond donors, due to the N-1 methylation, can reduce the potential for undesirable interactions and improve cell membrane permeability.

Synthesis and Handling

Representative Synthetic Protocol

While multiple synthetic routes to the pyrazolopyridine core exist, a common and logical approach involves the construction of the pyrazole ring onto a pre-functionalized pyridine precursor, followed by chlorination. The following protocol is a representative example based on established chemical transformations for analogous heterocyclic systems.[\[8\]](#)[\[9\]](#)[\[10\]](#)

The causality behind this pathway lies in its efficiency. Starting with a commercially available pyridine allows for the regioselective introduction of functional groups. The cyclization with hydrazine is a robust method for forming the pyrazole ring, and the subsequent use of phosphorus oxychloride (POCl_3) is a standard, high-yielding procedure for converting a hydroxyl or keto group on an N-heterocycle into a reactive chloro group.



[Click to download full resolution via product page](#)

A plausible synthetic workflow for the target compound.

Step-by-Step Methodology:

- **Pyrazole Ring Formation:** 2,4-dihydroxypyridine-3-carbonitrile is refluxed with hydrazine hydrate in an ethanol solvent. The hydrazine undergoes a condensation reaction with the nitrile and cyclizes with the adjacent ketone, forming the fused pyrazole ring to yield 1H-pyrazolo[4,3-c]pyridin-4(5H)-one.
- **N-Methylation:** The resulting pyrazolopyridinone is dissolved in dimethylformamide (DMF). A base such as potassium carbonate (K_2CO_3) is added to deprotonate the pyrazole nitrogen, followed by the addition of methyl iodide (CH_3I). The reaction proceeds via an $\text{S}_{\text{N}}2$ mechanism to selectively methylate the N-1 position, yielding 1-methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one.
- **Chlorination:** The N-methylated intermediate is treated with excess phosphorus oxychloride (POCl_3) under reflux conditions. POCl_3 serves as both the solvent and the chlorinating agent, efficiently converting the ketone at the C-4 position into the desired chloride. After the reaction is complete, the excess POCl_3 is carefully quenched, and the final product, **4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine**, is isolated and purified.

Safe Handling and Storage

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 2: GHS Hazard Information

Code	Hazard Statement	Precautionary Measures
H302	Harmful if swallowed	P264, P270, P301+P312, P330, P501
H315	Causes skin irritation	P264, P280, P302+P352, P321, P332+P313, P362+P364
H319	Causes serious eye irritation	P264, P280, P305+P351+P338, P337+P313
H335	May cause respiratory irritation	P261, P271, P304+P340, P312, P403+P233, P405, P501

Source:[4][6]

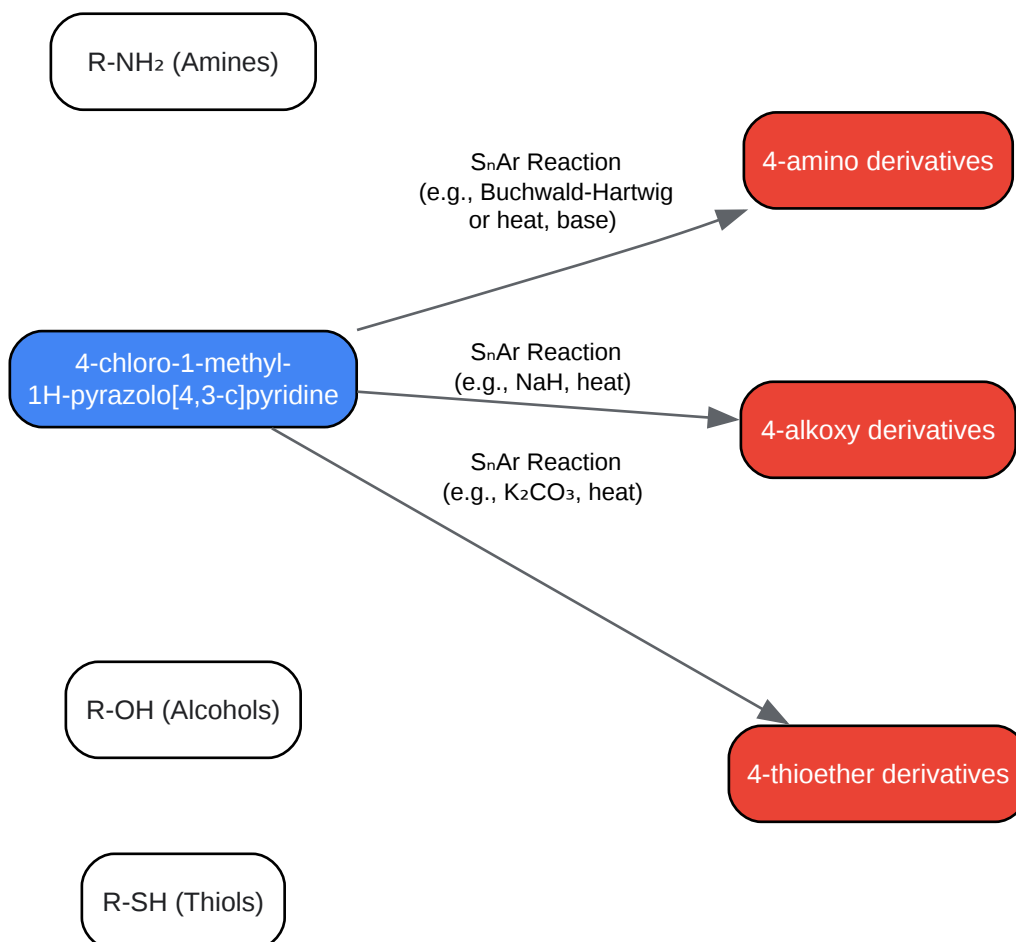
Storage: Store in a cool, dry, dark place under an inert atmosphere, such as argon or nitrogen, to prevent degradation.[6] Recommended storage temperature is 2-8°C.[6]

Chemical Reactivity and Derivatization Potential

The primary utility of **4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine** in drug discovery stems from its potential for chemical diversification. The C4-chloro group is the key reactive handle for this process.

The electron-withdrawing nature of the pyridine nitrogen and the fused pyrazole ring activates the C-4 position for Nucleophilic Aromatic Substitution (S_NAr). This allows for the straightforward introduction of a wide variety of functional groups by reacting the scaffold with different nucleophiles, such as amines, alcohols, and thiols. This reaction is fundamental to

creating large libraries of analogues for structure-activity relationship (SAR) studies. For instance, reacting the chloro-scaffold with various anilines is a common strategy to explore the binding pocket of target proteins.[11]



[Click to download full resolution via product page](#)

Derivatization via Nucleophilic Aromatic Substitution (S_NAr).

Spectroscopic and Analytical Characterization

Expected Spectroscopic Signatures

While experimental spectra are compound-specific, the key features for confirming the structure of **4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine** can be predicted:

- ¹H NMR: The spectrum would show three distinct signals in the aromatic region (typically 7.0-9.0 ppm), corresponding to the three protons on the bicyclic ring system. A sharp singlet

would appear in the upfield region (typically 3.5-4.5 ppm) corresponding to the three protons of the N-1 methyl group.

- ¹³C NMR: The spectrum would display seven distinct carbon signals: five in the aromatic/heteroaromatic region for the carbons of the fused rings, one for the carbon bearing the chlorine atom, and one signal in the aliphatic region for the methyl group carbon.
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and, critically, a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak. This isotopic pattern is the definitive signature for a molecule containing a single chlorine atom.

Predicted Mass Spectrometry Data

Computational tools can predict mass spectrometry characteristics, which are useful for initial identification.

Table 3: Predicted Collision Cross Section (CCS) Values

Adduct	m/z	Predicted CCS (Å²)
[M+H] ⁺	168.03230	129.4
[M+Na] ⁺	190.01424	142.8
[M-H] ⁻	166.01774	130.7
[M] ⁺	167.02447	133.6

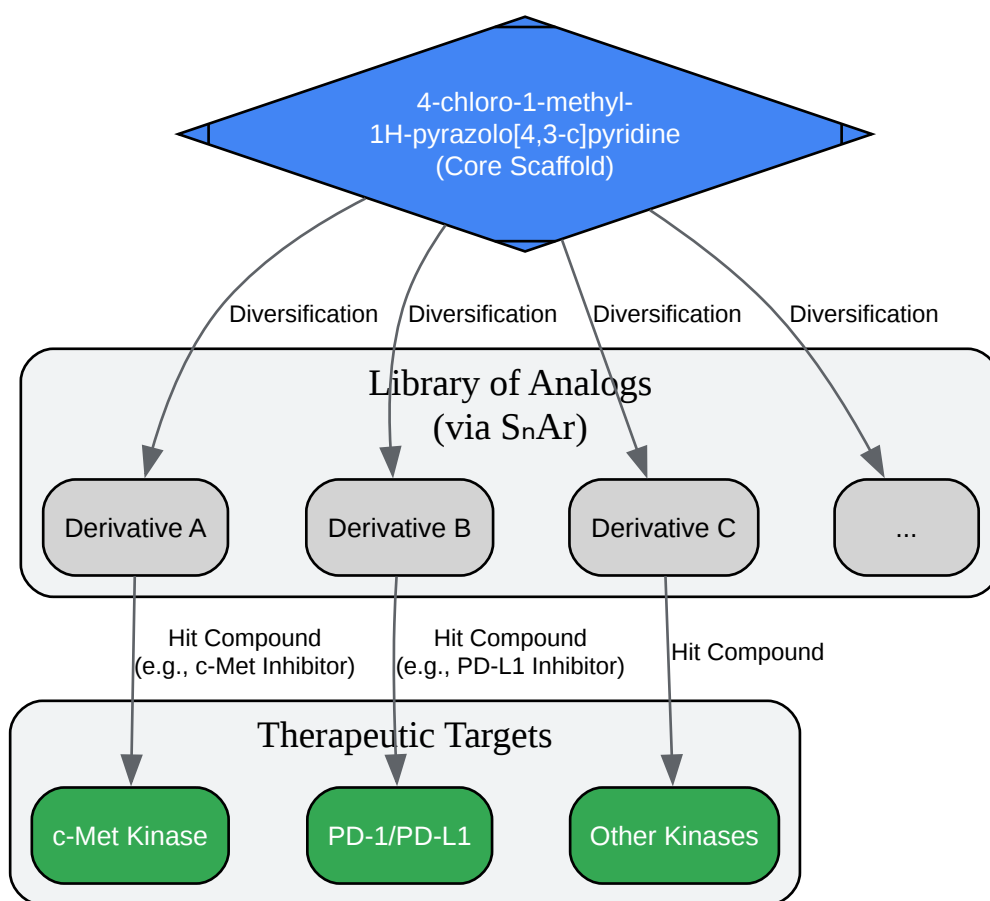
Source: Predicted data from PubChem.[5]

Biological Significance and Therapeutic Potential

The true value of **4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine** is realized in its application as a scaffold for biologically active molecules. The pyrazolopyridine core has been central to the development of numerous kinase inhibitors.

A notable example is in the discovery of c-Met inhibitors. The c-Met proto-oncogene is a key target in cancer therapy, and derivatives of the related 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-

c]pyridine scaffold have been synthesized and shown to potently inhibit c-Met kinase activity and reduce phosphorylation in cancer cell lines.[12] Similarly, the isomeric 1-methyl-1H-pyrazolo[4,3-b]pyridine scaffold has been employed to design potent small-molecule inhibitors of the PD-1/PD-L1 interaction, a critical pathway in tumor immunotherapy.[13] These examples underscore the versatility and therapeutic relevance of this chemical class.



[Click to download full resolution via product page](#)

Role as a core scaffold for developing targeted inhibitors.

Conclusion

4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine is more than a simple chemical compound; it is a strategic tool for medicinal chemists. Its combination of a biologically relevant core, favorable physicochemical properties, and a highly reactive chemical handle at the C-4 position makes it an exceptionally valuable starting material. By enabling the rapid and efficient synthesis of diverse molecular libraries, this scaffold facilitates the exploration of structure-

activity relationships and accelerates the discovery of novel, potent, and selective inhibitors for a wide range of therapeutic targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Methyl-1H-pyrazolo[4,3-c]pyridine | 1140240-46-5 | Benchchem [benchchem.com]
- 2. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review | Bentham Science [eurekaselect.com]
- 3. mdpi.com [mdpi.com]
- 4. 4-chloro-1-methyl-1H-pyrazolo(4,3-c)pyridine | C₇H₆ClN₃ | CID 83827012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 4-chloro-1-methyl-1h-pyrazolo[4,3-c]pyridine (C₇H₆ClN₃) [pubchemlite.lcsb.uni.lu]
- 6. achmem.com [achmem.com]
- 7. chemscene.com [chemscene.com]
- 8. heteroletters.org [heteroletters.org]
- 9. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine basic properties]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b6156173#4-chloro-1-methyl-1h-pyrazolo-4-3-c-pyridine-basic-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com